
Lavendustin b
Übersicht
Beschreibung
Lavendustin B is a naturally occurring compound known for its inhibitory effects on protein tyrosine kinases. It is derived from the bacterium Streptomyces griseolavendus and has been studied for its potential therapeutic applications, particularly in the field of cancer research due to its ability to inhibit cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lavendustin B can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of an amide bond between a benzylamine derivative and a hydroxybenzoic acid derivative. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces griseolavendus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated using techniques such as solvent extraction, chromatography, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Lavendustin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
HIV-1 Research
A study focused on developing Lavendustin B analogs identified promising leads for new HIV-1 integrase inhibitors through structure-based virtual screening. Six analogs showed improved potency compared to the parent compound, highlighting the potential for further development in antiviral therapies .
Cancer Therapeutics
Research indicates that this compound can inhibit cell proliferation across various cancer cell lines by targeting tyrosine kinases involved in growth signaling pathways. Its ability to modulate these pathways presents opportunities for developing novel cancer treatments .
Cardiovascular Regulation
Another study demonstrated that Lavendustin A (related compound) could modulate the secretion of cardiac hormones like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), suggesting that this compound might also play a role in cardiovascular regulation through similar mechanisms .
Comparative Data Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
HIV-1 Integrase | Inhibits interaction with LEDGF/p75 | IC50 = 94.07 μM; analogs show improved potency |
Cancer Research | Inhibits protein tyrosine kinases | Reduces cell proliferation |
Glucose Metabolism | Inhibits GLUT1 | Dose-dependent inhibition of glucose uptake |
Cardiovascular Effects | Modulates ANP and BNP secretion | Potential role in cardiovascular regulation |
Wirkmechanismus
Lavendustin B exerts its effects by inhibiting protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, this compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting signaling pathways that promote cell growth and proliferation. This mechanism makes this compound a valuable compound for studying cell signaling and developing anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Lavendustin A: Another derivative of Streptomyces griseolavendus with similar inhibitory effects on protein tyrosine kinases.
Genistein: A naturally occurring isoflavone with tyrosine kinase inhibitory activity.
Staurosporine: A potent inhibitor of protein kinases, including tyrosine kinases.
Uniqueness of Lavendustin B: this compound is unique due to its specific structure, which allows it to selectively inhibit certain protein tyrosine kinases. Its ability to inhibit both the interaction between HIV-1 integrase and LEDGF/p75 and glucose transporter 1 (Glut1) further distinguishes it from other similar compounds .
Biologische Aktivität
Lavendustin B is a natural compound known for its potential in biomedical applications, particularly as an inhibitor of various biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.
Overview of this compound
This compound is a protein tyrosine kinase (PTK) inhibitor derived from the plant Lavandula angustifolia. It has garnered attention for its ability to modulate cellular processes through inhibition of tyrosine kinases, which play crucial roles in signal transduction pathways related to cell growth, differentiation, and metabolism.
Inhibition of HIV-1 Integrase
One of the most significant discoveries regarding this compound is its role as an inhibitor of HIV-1 integrase (IN). Research indicates that this compound disrupts the interaction between IN and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75). This action is crucial for the viral replication cycle as it prevents the integration of viral DNA into the host genome.
- IC50 Value : The compound has been reported to have an IC50 value of 94.07 µM for inhibiting IN binding to LEDGF/p75 in vitro, indicating moderate potency compared to other inhibitors .
- Mechanism : The binding involves hydrogen bond interactions with key residues in the IN protein, which stabilizes the complex and inhibits its function .
Angiogenesis Inhibition
This compound has also been studied for its anti-angiogenic properties. It has shown efficacy in reducing vascular endothelial growth factor (VEGF)-induced angiogenesis.
- Experimental Findings : In vivo studies demonstrated that Lavendustin A (a related compound) significantly reduced fibrovascular growth area in sponge implants treated with VEGF165, highlighting Lavendustin's potential in cancer therapy where angiogenesis is a critical factor .
Comparative Efficacy
The following table summarizes the biological activities and effects of this compound compared to other known inhibitors:
Case Studies and Research Findings
- HIV-1 Integrase Inhibition : A study focused on structure-based virtual screening identified this compound as a promising lead compound for developing new HIV-1 integrase inhibitors. The study involved synthesizing several analogues that exhibited improved potency over the parent compound .
- Cardiac Hormone Secretion Modulation : Research indicated that Lavendustin A could modulate atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) secretion in response to atrial wall stretch, suggesting a role in cardiovascular regulation through PTK inhibition .
- Angiogenesis Suppression : Another study demonstrated that Lavendustin A effectively suppressed VEGF-induced angiogenesis by reducing blood flow and fibrovascular growth area, underscoring its potential therapeutic applications in tumor biology .
Eigenschaften
IUPAC Name |
5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOLBQXFXYMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154854 | |
Record name | Lavendustin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-91-8 | |
Record name | Lavendustin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lavendustin b | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lavendustin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lavendustin B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAVENDUSTIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.